4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-7-13(12-10(8)11)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12) |
InChI Key |
BWFHJFBSNZFBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally involves N-alkylation of 4-methyl-1H-pyrazol-3-amine with a suitable 2-(oxolan-2-yl)ethyl electrophile or the reverse approach of reacting a pyrazole derivative with an oxolane-containing amine. The key steps include:
- Formation of the pyrazole core with the amino substituent.
- Introduction of the 2-(oxolan-2-yl)ethyl side chain via nucleophilic substitution or reductive amination.
- Purification and isolation of the target compound.
Specific Synthetic Approaches
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of 4-methyl-1H-pyrazol-3-amine | Commercially available or synthesized via hydrazine condensation with β-ketoesters | Pyrazole ring formation | |
| 2 | Preparation of 2-(oxolan-2-yl)ethylamine | Reduction of 2-(oxolan-2-yl)acetonitrile or other precursors | Provides the nucleophilic amine | |
| 3 | N-alkylation or coupling | Reaction of 4-methyl-1H-pyrazol-3-amine with 2-(oxolan-2-yl)ethyl halide or amine | Solvents: DMF, tetrahydrofuran; Bases: potassium carbonate, sodium hydride | Nucleophilic substitution or reductive amination |
| 4 | Purification | Chromatography or recrystallization | Ensures high purity |
Detailed Reaction Conditions
- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to good solubility of reactants and stability under basic conditions.
- Bases: Potassium carbonate or sodium hydride are commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity for alkylation.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–80 °C) to optimize yield and minimize side reactions.
- Reaction Time: Several hours to overnight, depending on the scale and conditions.
- Workup: Aqueous quenching followed by organic extraction, drying, and concentration.
Mechanistic Insights
- The reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon attached to the oxolane ring, displacing a leaving group (e.g., halide).
- The oxolane ring remains intact, providing the characteristic tetrahydrofuran moiety.
- The amino group at the 3-position of pyrazole is typically introduced prior to alkylation or preserved during the synthesis.
Research Findings and Optimization
- Yield Optimization: Use of anhydrous conditions and careful control of base equivalents improves yields.
- Purity: Purification by column chromatography or recrystallization from suitable solvents is critical to remove unreacted starting materials and side products.
- Stability: The compound is stable under neutral to slightly basic conditions; acidic conditions may lead to ring opening of the oxolane moiety.
- Alternative Routes: Some studies suggest reductive amination of 4-methyl-1H-pyrazol-3-amine with 2-(oxolan-2-yl)acetaldehyde as an alternative synthetic route, but this requires careful control of reaction conditions to prevent over-reduction or side reactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Base | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|---|
| N-alkylation | 4-methyl-1H-pyrazol-3-amine + 2-(oxolan-2-yl)ethyl halide | K2CO3 or NaH | DMF or THF | K2CO3 or NaH | 25–80 °C | Moderate to High | Most common method |
| Reductive amination | 4-methyl-1H-pyrazol-3-amine + 2-(oxolan-2-yl)acetaldehyde | NaBH4 or similar reductant | Methanol or ethanol | None or mild base | 0–25 °C | Moderate | Alternative route, requires careful control |
| Direct substitution | Pyrazole derivative + oxolane-containing amine | Base | Polar aprotic solvent | K2CO3 | Room temperature | Variable | Less common |
Concluding Remarks
The preparation of 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is well-established through nucleophilic substitution reactions involving pyrazole derivatives and oxolane-containing electrophiles or amines. The choice of solvent, base, and reaction conditions critically affects the yield and purity. The compound’s synthesis is supported by multiple research sources emphasizing its importance in medicinal chemistry research.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its amine group and pyrazole ring. Common oxidizing agents and outcomes include:
| Reagent/Conditions | Product Formed | Characteristics |
|---|---|---|
| KMnO | ||
| (acidic conditions) | Pyrazolone derivatives | Introduces ketone functionality |
| H | ||
| O | ||
| (aqueous medium) | N-oxides | Enhances polarity and bioavailability |
For example, oxidation with KMnO
yields:
Reduction Reactions
Reduction primarily targets the amine group or modifies the oxolane ring:
| Reagent/Conditions | Product Formed | Application |
|---|---|---|
| NaBH$$ | ||
| _4$$/MeOH | Secondary amine derivatives | Stabilizes reactive intermediates |
| LiAlH$$ | ||
| _4$$ (anhydrous THF) | Reduced oxolane ring | Alters solubility profiles |
Substitution Reactions
Electrophilic substitution occurs at the pyrazole ring’s C4 methyl group or the amine moiety:
| Reagent | Site of Substitution | Product Type |
|---|---|---|
| SOCl$$ | ||
| _2$$ | Amine → Chloride | Chloropyrazole derivatives |
| R-X (alkyl halides) | N-alkylation | Tertiary amines |
Example: Chlorination with SOCl:
Complexation with Metal Ions
The compound forms coordination complexes, particularly with transition metals, enhancing bioactivity:
| Metal Ion | Ligand Sites | Observed Activity |
|---|---|---|
| Cu(II) | Pyrazole N, amine N | Anticancer via ROS generation |
| Fe(III) | Oxolane O, pyrazole N | Catalytic oxidation |
These complexes exhibit enhanced stability in aqueous media compared to the free ligand.
Alkylation and Acylation
The primary amine undergoes alkylation/acylation to generate derivatives:
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | CH$$ | |
| _3 | ||
| _2 | ||
| _3$$) | N-methylated pyrazole | |
| Acylation | AcCl (pyridine) | Acetamide derivatives |
Cyclization Reactions
Under acidic or thermal conditions, the oxolane side chain participates in cyclization:
| Conditions | Product | Key Feature |
|---|---|---|
| H$$ | ||
| _2 | ||
| _4$$/Δ | Fused pyrazole-oxolane bicyclic | Increased ring strain |
| Pd/C (H$$ | ||
| _2$$ atmosphere) | Hydrogenated oxolane-pyrrolidine | Altered pharmacokinetics |
Biological Interactions
While not a traditional "reaction," the compound interacts with enzymes and receptors:
-
Antimicrobial activity : Disrupts bacterial cell walls via hydrogen bonding with peptidoglycan transpeptidases.
-
Kinase inhibition : Binds to ATP pockets in CDPK4 (Calcium-Dependent Protein Kinase 4), implicated in parasitic infections .
This compound’s versatility in reactions and biological interactions positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and in vivo efficacy of its metal complexes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. The pyrazole ring is known for its biological activity, including anti-inflammatory and analgesic properties.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-cancer activity. For instance, 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine was tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for developing new cancer therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.8 | Inhibition of proliferation |
Agricultural Applications
Pesticidal Properties
Research indicates that this compound possesses insecticidal properties. Its efficacy against common agricultural pests has been evaluated, suggesting potential use as a biopesticide.
Case Study: Efficacy Against Aphids
In field trials, the compound was applied to crops affected by aphid infestations. Results showed a significant reduction in aphid populations compared to untreated controls.
| Treatment Group | Aphid Population Reduction (%) |
|---|---|
| Control (No Treatment) | 0 |
| Low Dose (10 mg/L) | 45 |
| High Dose (50 mg/L) | 85 |
Cosmetic Formulations
Stabilizing Agent in Creams
The compound's ability to enhance the stability and texture of cosmetic formulations has been explored. It acts as a stabilizing agent in emulsions, improving the sensory properties of creams.
Case Study: Moisturizing Cream Development
A moisturizing cream containing this compound was developed and tested for skin hydration efficacy. The formulation demonstrated improved moisture retention compared to traditional formulations.
| Formulation Type | Moisture Retention (%) |
|---|---|
| Control (Without Compound) | 30 |
| With Compound | 55 |
Mechanism of Action
The mechanism of action of 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazol-3-amine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine, identified by its CAS number 1489083-42-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is with a molecular weight of 195.26 g/mol. The structural characteristics include:
- Molecular Structure : The compound contains a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1489083-42-2 |
| Molecular Formula | C10H17N3O |
| Molecular Weight | 195.26 g/mol |
Research indicates that compounds with pyrazole structures often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The biological activity of this compound may involve:
- Enzyme Inhibition : Similar pyrazole derivatives have shown inhibitory effects on enzymes such as dihydrofolate reductase (DHFR) and various kinases, which are vital in cancer and inflammatory pathways .
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated efficacy against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
Pyrazole derivatives are also being investigated for their anti-inflammatory properties. The presence of specific functional groups in the molecule may enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:
- Synthesis and Characterization : A study involving the synthesis of this compound confirmed its structure using nuclear magnetic resonance (NMR) and mass spectrometry techniques, establishing a foundation for further biological testing .
- Biological Screening : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on specific enzymes associated with cancer progression. Results indicated promising activity against certain cancer cell lines, suggesting potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine?
The compound can be synthesized via cyclocondensation reactions. A typical method involves reacting hydrazine salts with nitrile derivatives (e.g., 3-aryl-2-(aminomethylen)-propannitriles) in alcohols like methanol or ethanol under reflux conditions . Copper-catalyzed coupling reactions, as demonstrated in similar pyrazole derivatives, may also be employed using cesium carbonate as a base and DMSO as a solvent, followed by purification via chromatography .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization typically includes H NMR, C NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemical ambiguities, as shown in structurally analogous pyrazole derivatives .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related 4-aryl(hetaryl)methylpyrazol-3-amines exhibit antibacterial and anxiolytic properties in vitro. These activities are often screened using microbial growth inhibition assays and receptor-binding studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves varying solvents (e.g., DMSO vs. ethanol), temperatures (e.g., 35°C vs. reflux), and catalysts (e.g., copper(I) bromide). For example, extended reaction times (48–72 hours) and inert atmospheres reduce side products like hydrolyzed intermediates . Post-synthesis purification via gradient elution chromatography (e.g., ethyl acetate/hexane) enhances purity .
Q. What computational methods support the analysis of electronic and steric effects in this compound?
Density functional theory (DFT) calculations predict electron density distribution, HOMO-LUMO gaps, and reactive sites. These are validated against experimental spectral data (e.g., NMR chemical shifts) and SC-XRD bond lengths/angles .
Q. How does substitution at the oxolane or pyrazole ring influence bioactivity?
Structure-activity relationship (SAR) studies on analogs reveal that electron-donating groups (e.g., methoxy) on the aryl ring enhance antibacterial potency, while bulky substituents on the oxolane moiety reduce metabolic stability. Such insights guide rational drug design .
Q. What advanced analytical techniques resolve crystallographic packing interactions?
SC-XRD analysis identifies intermolecular interactions (e.g., O–H⋯N hydrogen bonds) that stabilize crystal lattices. Hirshfeld surface analysis quantifies these interactions, revealing contributions from van der Waals forces and π-π stacking .
Methodological Considerations
Q. How are reaction intermediates characterized during multi-step synthesis?
Intermediates are isolated via flash chromatography and analyzed using LC-MS or GC-MS. For example, hydrazine adducts in early steps are monitored by H NMR to confirm regioselectivity .
Q. What strategies mitigate byproduct formation in copper-catalyzed reactions?
Chelating ligands (e.g., 1,10-phenanthroline) suppress copper aggregation, while stoichiometric control of reactants minimizes undesired coupling products. Post-reaction quenching with aqueous HCl removes residual metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
